8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One approach involves the fusion of appropriate precursors to form the triazinoindole ring system. Detailed reaction conditions and mechanisms would depend on the specific synthetic pathway used.
Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed facile synthetic routes, but optimization for large-scale production remains an area of interest .
Chemical Reactions Analysis
Reactivity:
8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at appropriate sites.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore the full scope of its reactivity.
Scientific Research Applications
Chemistry:
Biology and Medicine:Antiproliferative Activity: Compound 3k, a derivative of this compound, displayed strong antiproliferative activity against cancer cells in vitro .
Mitochondria Pathway: It induces apoptosis in cancer cells via the mitochondria pathway .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It selectively binds to ferrous ions and may interfere with iron-dependent processes in cancer cells .
Comparison with Similar Compounds
While there are related triazinoindole derivatives, the uniqueness of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol lies in its specific substitution pattern and potential as an iron chelator.
Properties
Molecular Formula |
C10H8N4S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
8-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C10H8N4S/c1-5-2-3-7-6(4-5)8-9(11-7)12-10(15)14-13-8/h2-4H,1H3,(H2,11,12,14,15) |
InChI Key |
XHUTVLPWUCSQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |
Origin of Product |
United States |
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